2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline
Description
2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-A]pyrimidine core fused with a phenyl group and a sulfanyl aniline moiety
Properties
IUPAC Name |
2-[(5,6-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-12-13(2)21-19-22-17(14-8-4-3-5-9-14)23-24(19)18(12)25-16-11-7-6-10-15(16)20/h3-11H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZAOBRYIQBPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1C)SC4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate . Another method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with activity against various microorganisms.
Medicine: The compound is being investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase or acetylcholinesterase, leading to its therapeutic effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their activity and pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds to 2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline include other triazolopyrimidines and related heterocycles:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazolo[1,5-A]pyrimidine core but differs in its functional groups.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a pyrazole ring fused to a pyrimidine ring.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These derivatives have been widely studied for their biological activities and structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl aniline moiety, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
